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Compound of Interest

Compound Name: Piperazine-acetyl-PIP-AcOH
Cat. No.: B12381448
Get Quote
\ J

Executive Summary

Piperazine-acetyl-PIP-AcOH (often abbreviated in catalog contexts) is a rigid, hydrophilic
linker motif designed for the synthesis of PROTACSs.[1][2] Structurally, it consists of two
piperazine rings connected by an acetyl linker, terminating in a carboxylic acid handle.[2]

Key Technical Value:

o Solubility Enhancement: The dual-piperazine backbone introduces ionizable nitrogens,
significantly improving the aqueous solubility of hydrophobic PROTAC payloads compared to
standard alkyl or PEG linkers.[1][2]

» Conformational Rigidity: Unlike flexible PEG chains, the piperazine rings restrict
conformational degrees of freedom, potentially reducing the entropic penalty upon ternary
complex formation (Target-PROTAC-E3 Ligase).[1]

Physicochemical Specifications

The following data characterizes the core linker molecule prior to conjugation.
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Molecular Identity

Property

Data

Common Name

Piperazine-acetyl-PIP-AcOH

Systematic Name

2-(4-(2-(piperazin-1-yl)acetyl)piperazin-1-

ylacetic acid

Molecular Formula

Molecular Weight

270.33 g/mol

Catalog Reference

HY-133066 (MedChemExpress), B12381448

(Benchchem)

Solubility & Stability Profile

Parameter

Value | Condition

Notes

Solubility (DMSO) 50 mg/mL

Standard stock solution
solvent.[1][2]

Solubility (Water)

Protonation of piperazine

nitrogens at pH < 7.0

High (pH dependent)

drastically increases solubility.

[1]2]

Based on piperazine ring

pKa (Estimated) ~5.3 and ~9.7 ) o
nitrogen basicity.[1][2][3]
Highly hydrophilic; aids in
LogP ~-1.5t0-0.5 lowering PROTAC lipophilicity.
[11[2]
Store under inert gas
Storage -20°C (Powder) (Nitrogen/Argon) to prevent

oxidation.[1][2]

Experimental Protocols

Protocol A: Stock Solution Preparation (Self-Validating)
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Objective: Prepare a stable 100 mM stock solution for conjugation reactions.
Reagents:
o Piperazine-acetyl-PIP-AcOH (Solid)[2]
e Anhydrous DMSO (Grade:
99.9%, Water content < 50 ppm)
Workflow:

o Calculation: Calculate the required volume of DMSO.

[1][]

e Dissolution: Add DMSO to the vial containing the powder. Vortex for 30 seconds.

o Validation Step: Inspect for visual clarity.[1][2] If particles remain, sonicate for 60 seconds
at 25°C.

o Aliquot & Store: Dispense into single-use aliquots (e.g., 20

L) to avoid freeze-thaw cycles. Store at -80°C.

Protocol B: Chemical Conjugation (Amide Coupling)

Context: Linking the carboxylic acid terminus (-COOH) of the linker to an amine-containing E3
ligase ligand (e.g., VHL or Thalidomide derivative).[1][2]

Mechanism: The carboxylic acid is activated using HATU/DIPEA to form an active ester, which
is then attacked by the amine of the ligand.[1][2]

Step-by-Step:
e Activation:

o Mix Piperazine-acetyl-PIP-AcOH (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
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o Incubate for 15 minutes at Room Temperature (RT).

o Checkpoint: Solution should turn slightly yellow (activation indication).
e Coupling:

o Add the amine-bearing Ligand (1.0 eq) to the activated mixture.[2]

o Stir at RT for 2—4 hours.
e Monitoring:

o Monitor via LC-MS.[2] Look for mass shift:

(Loss of

during condensation).[1][2]
 Purification:
o Purify via Reverse-Phase HPLC (C18 column).[2]
o Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH maintains solubility).[2]

Visualization: PROTAC Assembly Workflow

The following diagram illustrates the logical flow of assembling a PROTAC using this specific
linker, highlighting the critical decision points for solubility management.

Solubility Checkpoint

Amide Bond Formation

Click to download full resolution via product page
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Caption: Workflow for integrating Piperazine-acetyl-PIP-AcOH into a PROTAC scaffold. The

hydrophilic nature of the linker aids solubility at the Intermediate stage.[1]

Scientific Rationale & Troubleshooting
Why Choose This Linker?

e The "Solubility Crisis” in PROTACs: PROTACSs often exceed Lipinski's Rule of 5 (MW > 800,
high lipophilicity).[1][2] Standard alkyl linkers exacerbate this.[2] The piperazine rings in this

linker are protonated at physiological pH (endosomal/lysosomal compartments), aiding in

intracellular trafficking and cytosolic solubility.[1][2]

o Vector Control: The rigid piperazine geometry forces a specific exit vector, which can be

critical for ternary complex cooperativity (

-factor).[1][2]

Troubleshooting Table

Issue

Probable Cause

Corrective Action

Precipitation during Coupling

High concentration or non-

polar solvent.[1][2]

Dilute reaction to < 50 mM.[1]
Add 10% DMSO to the DMF

reaction mixture.

Low Yield

Carboxylic acid activation
failure.[1][2]

Ensure DIPEA is fresh. Use
dry DMF (water hydrolyzes the

active ester).

Product Retention on HPLC

Interaction with stationary

phase silanols.[1][2]

Add 0.1% TFA or Formic Acid
to the mobile phase to
protonate the piperazines and

reduce tailing.
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e An, S, etal. (2018).[2] "Small-molecule PROTACs: An emerging and promising approach for
the development of targeted therapy drugs.”[1][4] EBioMedicine, 36, 553-562.[2][4]
(Contextual grounding for linker chemistry).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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